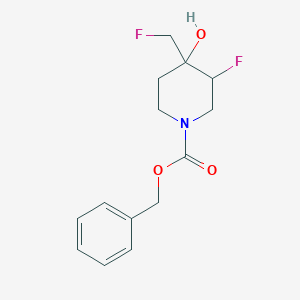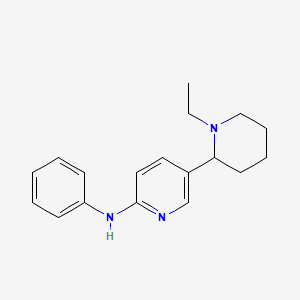
2-Bornanone chloroacetylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von 2-Bornanon-Chloracetylhydrazon beinhaltet typischerweise die Reaktion von 2-Bornanon mit Chloracetylhydrazin. Die Reaktionsbedingungen beinhalten häufig die Verwendung eines Lösungsmittels wie Ethanol oder Methanol und erfordern möglicherweise eine Erwärmung, um die Reaktion zu erleichtern. Industrielle Produktionsverfahren können ähnliche Syntheserouten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
2-Bornanon-Chloracetylhydrazon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere nukleophile Substitution, bei der die Chloracetylgruppe durch andere Nukleophile ersetzt werden kann. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, variieren je nach dem gewünschten Produkt.
Wissenschaftliche Forschungsanwendungen
2-Bornanon-Chloracetylhydrazon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Hydrazonen und anderen stickstoffhaltigen Verbindungen.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und antifungizider Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum zu untersuchen, insbesondere bei der Behandlung von Infektionen und anderen Krankheiten.
Industrie: Es wird bei der Herstellung verschiedener chemischer Produkte verwendet, darunter Pharmazeutika und Agrochemikalien.
Wirkmechanismus
Der Wirkmechanismus von 2-Bornanon-Chloracetylhydrazon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Hydrazone-Derivate bilden, die mit Enzymen und anderen Proteinen interagieren können, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber vorläufige Studien deuten darauf hin, dass sie zelluläre Prozesse wie Proteinsynthese und Enzymaktivität beeinflussen können.
Wirkmechanismus
The mechanism of action of 2-Bornanone chloroacetylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrazone derivatives, which may interact with enzymes and other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as protein synthesis and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
2-Bornanon-Chloracetylhydrazon kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2-Bornanon:
Chloracetylhydrazin: Ein Vorläufer bei der Synthese von 2-Bornanon-Chloracetylhydrazon, es hat seine eigenen einzigartigen Eigenschaften und Anwendungen.
Hydrazone: Eine Klasse von Verbindungen, zu denen 2-Bornanon-Chloracetylhydrazon gehört, die für ihre vielfältigen chemischen und biologischen Aktivitäten bekannt sind. Die Einzigartigkeit von 2-Bornanon-Chloracetylhydrazon liegt in seiner spezifischen Struktur und der Kombination von Eigenschaften, die sowohl von 2-Bornanon als auch von Chloracetylhydrazin abgeleitet werden, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C12H19ClN2O |
|---|---|
Molekulargewicht |
242.74 g/mol |
IUPAC-Name |
2-chloro-N-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide |
InChI |
InChI=1S/C12H19ClN2O/c1-11(2)8-4-5-12(11,3)9(6-8)14-15-10(16)7-13/h8H,4-7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
OBYXIOFDPWYYST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=NNC(=O)CCl)C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)



![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)

![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)


![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)

